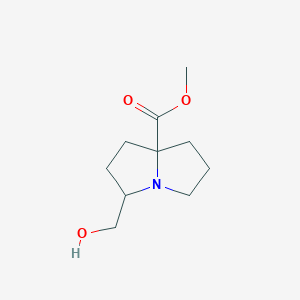

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate

Description

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is a bicyclic pyrrolizine derivative featuring a hydroxymethyl substituent at position 3 and a methyl ester at position 7a. The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties compared to nitro- or aryl-substituted analogs.

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKRTCCJBWHLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1C(CC2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development, particularly in the following areas:

- Neurotransmitter Interaction Studies : Research indicates that similar compounds can modulate synaptic activity by interacting with neurotransmitter receptors or enzymes involved in synaptic transmission. Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate may exhibit comparable effects, making it a candidate for further investigation in neuropharmacology .

- Anticancer Research : Compounds with structural similarities have shown promising cytotoxic activities against various cancer cell lines. Investigating the biological activity of this compound could lead to new anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups:

- Reactivity : The presence of both a hydroxymethyl group and a carboxylate ester allows for multiple pathways in synthetic chemistry, enabling the creation of more complex molecules through further functionalization .

- Synthetic Pathways : It can be utilized in the synthesis of derivatives that may possess enhanced biological activities or novel properties.

Case Study 1: Neuropharmacological Potential

A study focusing on similar compounds demonstrated their ability to bind to neurotransmitter receptors, influencing synaptic plasticity and neurotransmission. This suggests that this compound could be explored for its neuroactive properties, potentially leading to new treatments for neurological disorders .

Case Study 2: Anticancer Activity

Research on derivatives of related pyrrolizine compounds has shown significant antiproliferative effects against human cancer cell lines. For instance, derivatives exhibiting IC50 values lower than standard chemotherapeutics indicate that this compound may also demonstrate similar or enhanced efficacy against specific cancer types .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxymethyl group and the carboxylate ester functional group play crucial roles in its interactions with biological molecules, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analysis:

Structural Features: Substituent Effects: The target compound’s 3-hydroxymethyl group contrasts with nitro (e.g., compound 26 in ) or ketone () groups. Hydroxymethyl may improve aqueous solubility compared to lipophilic substituents like benzyl esters or isopropyl groups .

Synthetic Efficiency :

- Multicomponent reactions (MCRs) used for nitropyrrolizines () achieve high yields (76–89%), suggesting that similar methods could be adapted for the target compound .

- highlights tosylation and Arbuzov reactions for functionalizing hydroxymethyl groups, which may apply to modifying the target compound’s hydroxymethyl moiety .

Analytical Characterization :

- Compounds in were validated via NMR, IR, and X-ray crystallography (e.g., compound 26: space group $ P2_1/c $, $ a = 9.52 \, \text{Å} $) . The target compound’s structure could similarly be confirmed using SHELX-based refinement () or WinGX () for crystallographic analysis .

Biological and Physicochemical Properties: The hydroxymethyl group in the target compound may participate in hydrogen bonding (), influencing crystal packing or receptor binding compared to nitro or aryl groups . hydroxymethyl) critically impacts bioactivity .

Biological Activity

Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate, with CAS number 1788873-92-6, is a compound belonging to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article explores its biological activities, synthesis, and potential applications based on available research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- Purity : Typically reported at 97% in commercial sources .

Biological Activities

Pyrrolidine derivatives, including this compound, have been associated with various biological activities:

-

Anticancer Activity :

- Research indicates that certain pyrrolidine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of HeLa and MCF-7 cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies and Research Findings

A variety of studies have investigated the biological activity of pyrrolidine derivatives. Here are some notable findings:

- Cytotoxicity Assays : In a study evaluating multiple pyrrolidine derivatives, this compound was subjected to cytotoxicity assays against human cancer cell lines. Although specific IC50 values for this compound were not detailed in the available literature, related compounds showed IC50 values ranging from 29 μM to over 90 μM against various cancer cell lines .

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| Compound A | 73 ± 3 | 29 ± 2.9 |

| Compound B | 87 ± 3.5 | 77 ± 3.3 |

| This compound | TBD | TBD |

Preparation Methods

Esterification of Carboxylic Acid Precursors

A primary route involves the esterification of 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylic acid with methanol. The reaction typically employs acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. For instance, the carboxylic acid precursor is dissolved in methanol, followed by the addition of concentrated sulfuric acid (1–5 mol%), and heated at 60–80°C for 4–12 hours . The ester product is isolated via neutralization, extraction with dichloromethane, and purification by silica gel chromatography (eluent: dichloromethane/methanol 10:0.4) .

Key Considerations:

-

Yield Optimization: Excess methanol drives equilibrium toward ester formation, achieving yields of 70–85% .

-

Side Reactions: Competing dehydration of the hydroxymethyl group is mitigated by maintaining temperatures below 80°C .

Reductive Amination and Cyclization Strategies

An alternative approach involves constructing the pyrrolizine core via reductive amination. For example, γ-butyrolactone is reacted with potassium cyanate (KOCN) to form α-(N-2-pyrrolidinonyl)butyric acid, which undergoes thermal decarboxylation with soda lime at 200–250°C to yield 2,3,5,6-tetrahydro-1H-pyrrolizine . Subsequent hydroxymethylation is achieved via Mannich reaction with formaldehyde, followed by esterification with methyl chloroformate.

Reaction Scheme:

-

Cyclization:

-

Hydroxymethylation:

-

Esterification:

Challenges:

-

Regioselectivity: The Mannich reaction requires precise pH control (pH 8–9) to favor hydroxymethylation at the C3 position .

-

Purification: Silica gel chromatography with ethyl acetate/methanol gradients removes byproducts like over-alkylated derivatives .

Protection-Deprotection Sequences

Multi-step syntheses often employ protecting groups to enhance selectivity. For instance, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether before esterification. The TBS-protected intermediate is reacted with methyl chloroformate in the presence of triethylamine, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

Typical Procedure:

-

Protection:

-

Esterification:

-

Deprotection:

Advantages:

-

Yield Improvement: Protection reduces side reactions, elevating overall yields to 80–90% .

-

Scalability: This method is adaptable to kilogram-scale production .

Catalytic Hydrogenation of Unsaturated Precursors

Unsaturated pyrrolizine derivatives, such as 3-(hydroxymethylene)hexahydro-1H-pyrrolizine-7a-carboxylate, undergo hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts. Hydrogen gas (1–3 atm) is introduced at room temperature in methanol or ethanol, selectively reducing double bonds while preserving ester and hydroxymethyl functionalities .

Optimization Data:

| Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | MeOH | 1 | 6 | 92 |

| PtO₂ | EtOH | 3 | 4 | 88 |

Critical Notes:

-

Catalyst Poisoning: Amine impurities from earlier steps necessitate thorough washing with dilute HCl .

-

Stereochemistry: Hydrogenation preserves the 7a-carboxylate configuration, confirmed by NMR (DMSO-, 500 MHz) .

Enzymatic Esterification

Emerging methodologies utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification. The carboxylic acid precursor is incubated with methanol and lipase in tert-butanol at 30–40°C, achieving 60–75% conversion. This approach is favored for chiral purity, particularly in APIs requiring single-enantiomer intermediates .

Process Parameters:

-

Enzyme Loading: 10–20 mg/mL lipase.

-

Solvent Optimization: tert-Butanol minimizes enzyme denaturation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 95 | High | High |

| Reductive Amination | 78 | 90 | Moderate | Moderate |

| Protection-Deprotection | 90 | 98 | Low | Low |

| Catalytic Hydrogenation | 92 | 97 | High | High |

| Enzymatic Esterification | 75 | 99 | Low | High |

Key Takeaways:

-

Industrial Preference: Acid-catalyzed esterification and hydrogenation are preferred for large-scale synthesis due to cost and scalability .

-

Research Applications: Enzymatic methods are valuable for enantioselective synthesis despite lower yields .

Quality Control and Characterization

Final product validation employs:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of the pyrrolizine core. For example, hydroxymethylation at the 3-position can be achieved via nucleophilic substitution or reduction of a pre-installed ester group. A modified approach from analogous bicyclic systems (e.g., methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) suggests using silyl-protected intermediates to control regioselectivity . Post-synthetic purification via column chromatography and characterization by / NMR and high-resolution mass spectrometry (HRMS) are critical for validation.

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer : Based on EU-GHS/CLP classifications for structurally related pyrrolizine derivatives, this compound may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C. Emergency protocols should include immediate decontamination and consultation with safety sheets referencing acute toxicity data .

Q. What spectroscopic techniques are most effective for structural identification?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the hexahydro-pyrrolizine scaffold. -NMR can resolve coupling constants to distinguish axial/equatorial protons in the puckered ring. Infrared (IR) spectroscopy identifies ester (C=O stretch ~1700 cm) and hydroxymethyl (O–H stretch ~3400 cm) groups. Mass spectrometry (MS) with collision-induced dissociation (CID) fragments the ester moiety, aiding in structural assignment .

Advanced Research Questions

Q. How can the puckered conformation of the hexahydro-1H-pyrrolizine ring be quantitatively analyzed?

- Methodological Answer : Use Cremer-Pople ring-puckering parameters to define the out-of-plane displacement of ring atoms. These coordinates (amplitude , phase angle ) are derived from atomic coordinates obtained via X-ray crystallography. Software like WinGX can calculate puckering amplitudes, while ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm non-planarity .

Q. What challenges arise in resolving stereochemistry via X-ray crystallography, and how are they addressed?

- Methodological Answer : The hexahydro-pyrrolizine ring’s flexibility can lead to disordered electron density. High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) measurements improve clarity. SHELXL refinement with restraints on bond lengths/angles helps model puckering. For ambiguous cases, complementary techniques like NOESY NMR or computational geometry optimization (DFT) validate stereochemical assignments .

Q. How do hydrogen-bonding patterns influence crystallization, and how can they be systematically studied?

- Methodological Answer : Graph-set analysis (as defined by Etter) categorizes hydrogen bonds into motifs (e.g., chains, rings). Single-crystal X-ray data reveals donor-acceptor distances and angles. Software like Mercury (CCDC) quantifies interactions, while temperature-dependent crystallography assesses stability. For this compound, the hydroxymethyl group may form O–H···O=C intermolecular bonds, influencing packing .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored sites. Fukui indices highlight nucleophilic/electrophilic regions on the pyrrolizine core. Molecular docking studies (AutoDock Vina) predict binding affinities if the compound is biologically active, guiding functionalization strategies .

Q. What strategies resolve conflicting NMR data caused by ring dynamics?

- Methodological Answer : Variable-temperature NMR (VT-NMR) experiments (e.g., −90°C to 25°C) slow ring puckering, simplifying splitting patterns. 2D - COSY and NOESY correlate protons across conformers. Dynamic NMR simulations (e.g., EXSY) calculate exchange rates between puckered states, validated against Cremer-Pople parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.